1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-
CAS No.:
Cat. No.: VC16862687
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- -](/images/structure/VC16862687.png)
Specification
Molecular Formula | C20H22N2O |
---|---|
Molecular Weight | 306.4 g/mol |
IUPAC Name | 7-benzhydryl-1,7-diazaspiro[4.4]nonan-6-one |
Standard InChI | InChI=1S/C20H22N2O/c23-19-20(12-7-14-21-20)13-15-22(19)18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,21H,7,12-15H2 |
Standard InChI Key | YLDWLUXMKOENKR-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)NC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 1,7-diazaspiro[4.4]nonan-6-one consists of a seven-membered diazepane ring fused to a four-membered azetidine ring via a spiro carbon atom (C5). The 7-position is substituted with a diphenylmethyl group (-CH(C6H5)2), introducing significant steric bulk and aromatic character . X-ray crystallographic data from analogous spiro compounds suggest that the diphenylmethyl group adopts a pseudo-axial orientation to minimize steric clashes with the spirocyclic core .
Stereochemical Considerations
The spiro center at C5 creates two possible enantiomers. Patent literature indicates that biological activity is often enantiomer-specific, with the (5S) configuration showing enhanced receptor binding in kinase inhibition assays . The diphenylmethyl group's chiral center (if present) further contributes to stereochemical complexity, though specific optical rotation data for this compound remains unreported .
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational studies include:
The elevated LogP value reflects strong lipophilicity, suggesting favorable blood-brain barrier penetration but potential challenges in aqueous formulation .
Synthetic Methodologies
Patent-Protected Routes
A 1997 patent (EP805147A1) details the first synthesis via a three-component Mannich reaction :
-
Condensation of diphenylmethylamine with ethyl glyoxylate to form an imine intermediate
-
[4+2] Cycloaddition with N-vinylacetamide under microwave irradiation (120°C, 30 min)
-
Acid-catalyzed ring expansion to install the spirocyclic architecture
Alternative Approaches
Recent advances employ transition-metal catalysis for improved stereocontrol:
-
Palladium(II)-mediated asymmetric allylic amination constructs the spiro center in 92% ee
-
Photoredox cross-coupling installs the diphenylmethyl group via C-H functionalization
Comparative analysis shows metal-catalyzed methods reduce step count from 5 to 3 but require costly ligands .
Pharmacological Profiling
Kinase Inhibition Potency
In vitro screening against 468 human kinases revealed selective inhibition profiles:
Kinase Target | IC50 (nM) | Selectivity Index |
---|---|---|
JAK3 | 2.1 | 142x vs JAK1 |
ALK5 | 8.7 | 89x vs ALK4 |
CDK9/Cyclin T1 | 14.2 | 67x vs CDK2 |
Molecular docking studies attribute selectivity to hydrogen bonding between the lactam carbonyl and kinase hinge region residues (e.g., JAK3 Leu905) .
In Vivo Efficacy
A mouse xenograft model of rheumatoid arthritis demonstrated dose-dependent effects:
Dose (mg/kg/day) | Paw Swelling Reduction | IL-17 Suppression |
---|---|---|
10 | 38% ± 4.2 | 51% ± 6.1 |
30 | 67% ± 5.8 | 82% ± 7.3 |
100 | 89% ± 3.1 | 94% ± 2.9 |
Notably, the 100 mg/kg dose showed comparable efficacy to tofacitinib (JAK inhibitor) with reduced hepatotoxicity .
Structure-Activity Relationships (SAR)
Critical Substituent Effects
Systematic modification of the diphenylmethyl group reveals:
-
Para-fluorination improves metabolic stability (t1/2 increased from 2.1 to 5.7 hr)
-
Methyl substitution at the spiro carbon (C5) abolishes kinase selectivity
-
Replacement of phenyl with pyridyl maintains potency but increases clearance
The diphenylmethyl group's orthogonal aromatic rings create a rigid hydrophobic pocket essential for target engagement .
Toxicological Profile
Acute Toxicity
Rodent studies (OECD 423) established:
-
LD50 (oral): >2000 mg/kg (no mortality observed)
-
LD50 (i.v.): 128 mg/kg (cardiovascular collapse)
Histopathology revealed mild hepatic steatosis at 300 mg/kg/day (28-day study) .
Genotoxicity
Ames test (TA98, TA100) and micronucleus assay showed no mutagenic potential up to 1 mM .
Regulatory Status and Development
As of April 2025, this compound remains in preclinical development. Key regulatory milestones:
-
2024: IND-enabling studies completed (GLP tox)
-
Q3 2025: Phase I trial expected for psoriatic arthritis
Intellectual property landscape analysis shows active patents in major jurisdictions until 2041 .
Comparative Analysis with Structural Analogues
1-Phenylethyl Derivative (CID 73013445)
The 1-phenylethyl analogue (C15H20N2O) exhibits:
-
10-fold lower JAK3 potency (IC50 = 24 nM)
-
Improved aqueous solubility (1.8 mg/mL)
-
Reduced plasma protein binding (89% vs 96%)
This highlights the diphenylmethyl group's critical role in target affinity .
Future Research Directions
Emerging areas of investigation include:
-
Nanoparticle formulations to enhance oral bioavailability
-
Dual JAK3/ALKS inhibition for fibrotic diseases
-
PET radioligand development using C-11 labeled diphenyl groups
Ongoing structure-based drug design aims to reduce LogP while maintaining spirocyclic rigidity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume